molecular formula C15H15FN2 B1418466 2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine CAS No. 1154634-45-3

2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine

Cat. No. B1418466
M. Wt: 242.29 g/mol
InChI Key: UUODCACWEWZRKE-UHFFFAOYSA-N
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Description

“2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine” is a compound that has been synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .


Synthesis Analysis

The most direct method for the preparation of “2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine” is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This is followed by hydrolysis of phthalimido to the amino group .


Molecular Structure Analysis

The structure of the newly synthesized compounds was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy .


Chemical Reactions Analysis

The synthesis of “2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine” led to a difficult-to-separate mixture of compounds apparently due to the reaction with the unprotected NH indoline group .

Scientific Research Applications

Synthesis of New Compounds with Pharmacological Properties

  • Scientific Field : Organic Chemistry, Pharmacology
  • Application Summary : The compound “2,3-Dihydroindole” is used as an intermediate for the synthesis of various disubstituted 1-(indolin-5-yl)methanamines, which may have useful pharmacological properties .
  • Methods of Application : The compound was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .
  • Results or Outcomes : The structure of the newly synthesized compounds was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy and mass-spectrometry .

Synthesis of New Analogs of the Endogenous Hormone Melatonin

  • Scientific Field : Organic Chemistry, Neurobiology
  • Application Summary : The compound “2,3-Dihydroindole” can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
  • Methods of Application : The synthetic strategy involves the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .
  • Results or Outcomes : The proposed synthetic strategy can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .

Synthesis of New Compounds with Biological Activity

  • Scientific Field : Organic Chemistry, Pharmacology
  • Application Summary : The compound “2,3-Dihydroindole” is used as an intermediate for the synthesis of various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .
  • Methods of Application : The compound was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .
  • Results or Outcomes : The structure of the newly synthesized compounds was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy and mass-spectrometry .

Synthesis of New Analogs of the Endogenous Hormone Melatonin

  • Scientific Field : Organic Chemistry, Neurobiology
  • Application Summary : The compound “2,3-Dihydroindole” can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
  • Methods of Application : The synthetic strategy involves the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .
  • Results or Outcomes : The proposed synthetic strategy can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .

Synthesis of New Compounds with Neuroprotective and Antioxidant Properties

  • Scientific Field : Organic Chemistry, Neurobiology
  • Application Summary : 2,3-Dihydroindoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .
  • Methods of Application : A synthetic strategy is proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles. Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .
  • Results or Outcomes : The proposed synthetic strategy can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .

Synthesis of New Melatonin Receptor Ligands

  • Scientific Field : Organic Chemistry, Neurobiology
  • Application Summary : A synthesis and pharmacological evaluation of new melatonin receptor ligands obtained by 2-substitution of melatonin with (indol-1-yl)methyl, (isoindolin-2-yl)methyl, and (tetrahydroisoquinolin-2-yl)methyl groups is reported .
  • Methods of Application : The isoindoline analogue displays high MT2 binding affinity (Ki = 2 nM) and high .
  • Results or Outcomes : The resulting compounds have been identified by targeted SAR studies as promising structures interacting with RCAR/ (PYR/PYL) receptor proteins .

Future Directions

The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties . Therefore, it could be a promising area for future research.

properties

IUPAC Name

2-(2,3-dihydroindol-1-ylmethyl)-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2/c16-13-5-6-14(17)12(9-13)10-18-8-7-11-3-1-2-4-15(11)18/h1-6,9H,7-8,10,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUODCACWEWZRKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC3=C(C=CC(=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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